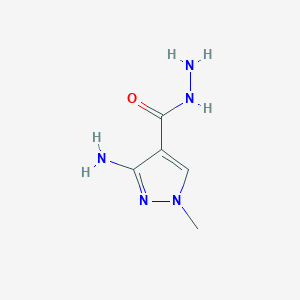

3-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Übersicht

Beschreibung

It is derived from a natural product lead and has demonstrated potent activity against various fungal pathogens, including Candida and Aspergillus species . FK463 Sodium inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall, making it a valuable therapeutic agent for treating life-threatening mycoses .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: FK463-Natrium wird durch eine Reihe chemischer Modifikationen des Naturprodukts FR901379 synthetisiert. Der Prozess beinhaltet die enzymatische Spaltung des Hexapeptids FR901370, gefolgt von der Addition einer fetten N-Acyl-Seitenkette, um seine antifungale Potenz zu erhöhen . Der Schlüsselzwischenstoff für die Acyl-Seitenkette, Methyl-4-(5-(4-Pentyloxyphenyl)isoxazol-3-yl)benzoat, wird durch eine regioselektive 1,3-dipolare Cycloadditionsreaktion hergestellt . Der cyclische Peptidkern FR179642 wird durch enzymatische Spaltung und weitere chemische Modifikationen erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von FK463-Natrium beinhaltet die Fermentation des Pilzes Coleophoma empetri, um das Naturprodukt FR901379 zu produzieren. Diesem folgt die chemische Modifikation, um seine antifungale Aktivität zu verstärken und die hämolytische Aktivität zu reduzieren . Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen, um eine hohe Reinheit und Potenz zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FK463-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene organische Reagenzien, einschließlich Alkylhalogenide und Acylchloride, werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte gebildet:

Oxidation: Oxidierte Derivate von FK463-Natrium mit veränderten antifungalischen Eigenschaften.

Reduktion: Reduzierte Formen von FK463-Natrium mit modifizierter Aktivität.

Substitution: Substituierte Derivate mit erhöhter Spezifität und Potenz gegen Pilzpathogene.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of aminopyrazole derivatives, including 3-amino-1-methyl-1H-pyrazole-4-carbohydrazide. In vitro assays have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines, such as HeLa and MCF7. For instance, derivative 11a showed an IC50 value in the micromolar range against these tumor cells, indicating its potential as a chemotherapeutic agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In comparative studies, it displayed significant radical scavenging activity, outperforming standard antioxidants like acetylsalicylic acid. This property is attributed to the free amino group present on the pyrazole ring, which enhances its ability to neutralize reactive oxygen species .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound has been crucial for optimizing its biological activity. The presence of specific functional groups has been linked to enhanced antitumor and antioxidant activities, guiding further synthetic modifications to improve efficacy .

Agricultural Applications

Fungicide Development

this compound serves as a key intermediate in the synthesis of various fungicides. For example, it is involved in the production of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is a precursor for fungicides like Isopyrazam and Sedaxane. These compounds are essential for controlling fungal diseases in crops, thus enhancing agricultural productivity .

Synthesis Efficiency

Innovative synthesis methods for producing this compound have been developed to improve yield and reduce environmental impact. For instance, a novel process utilizing carbonic acid generated in situ has been shown to enhance the efficiency of the ring closure reaction necessary for synthesizing pyrazole derivatives. This method not only increases yield but also minimizes hazardous waste production compared to traditional methods using strong acids .

Table 1: Antitumor Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 11a | HeLa | XX |

| 11a | MCF7 | XX |

| 11b | SKOV3 | XX |

| 11c | SKMEL28 | XX |

Note: Specific IC50 values need to be filled based on experimental data from studies.

Table 2: Synthesis Methods and Yield

| Method Description | Yield (%) | Environmental Impact |

|---|---|---|

| Traditional strong acid method | XX | High |

| In situ carbonic acid method | 75-80 | Low |

Case Studies

Case Study: Antitumor Efficacy

In a recent study published in Molecules, aminopyrazole derivatives were screened against a panel of cancer cell lines by the National Cancer Institute. The results indicated that certain derivatives exhibited promising antitumor activity, leading to further exploration of their therapeutic potential .

Case Study: Agricultural Application

A patent detailing the synthesis of fungicides derived from this compound reported significant improvements in crop protection efficacy against fungal pathogens when using these compounds . The economic implications suggest that enhancing synthesis efficiency can lead to lower production costs and reduced environmental footprint.

Wirkmechanismus

FK463 Sodium exerts its antifungal effects by inhibiting the enzyme 1,3-β-D-glucan synthase, which is crucial for the synthesis of 1,3-β-D-glucan, a key component of the fungal cell wall . This inhibition disrupts the integrity and structure of the fungal cell wall, leading to cell lysis and death . The molecular targets include the glucan synthase complex, and the pathways involved are related to cell wall biosynthesis and maintenance .

Vergleich Mit ähnlichen Verbindungen

Caspofungin: Another echinocandin with a similar mechanism of action but different spectrum of activity.

Anidulafungin: An echinocandin with comparable antifungal properties but distinct pharmacokinetic profile.

Amphotericin B: A polyene antifungal with a different mechanism of action, targeting ergosterol in the fungal cell membrane.

Uniqueness of FK463 Sodium: FK463 Sodium is unique due to its potent activity against both Candida and Aspergillus species, its water solubility, and its reduced hemolytic activity compared to other echinocandins . Its ability to inhibit 1,3-β-D-glucan synthesis makes it a valuable therapeutic agent for treating life-threatening fungal infections .

Biologische Aktivität

3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, drawing on recent research findings and case studies.

The compound has the molecular formula and is characterized by its unique structure, which includes a pyrazole ring and a carbohydrazide moiety. The InChI Key for this compound is MJNTUHVCYAEWHP-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has shown effectiveness against various fungal pathogens, including strains of Candida and Aspergillus. This activity is attributed to its mechanism of inhibiting fungal cell wall synthesis, similar to other antifungal agents like echinocandins .

Anticancer Potential

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds derived from this structure demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds ranged from 0.95 nM to 49.85 μM, indicating potent growth inhibition .

Table 1: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 26 | Induces apoptosis |

| 1-(2′-hydroxy-3′-aroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.95 | Autophagy induction |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxicity |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | TNF-α: 76%, IL-6: 86% at 10 μM | |

| Dexamethasone | TNF-α: 76%, IL-6: 86% at 1 μM |

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. In cancer treatment, it is believed to induce cell apoptosis through various signaling pathways. The anti-inflammatory effects are likely due to the inhibition of NF-kB signaling pathways that regulate the expression of inflammatory cytokines .

Case Studies

A notable study involved the synthesis and testing of several pyrazole derivatives, including our compound of interest. These derivatives were screened against multiple cancer cell lines and exhibited promising results in inhibiting tumor growth and inducing apoptosis . Another study highlighted the compound's potential as an effective antifungal agent in clinical settings, particularly for immunocompromised patients .

Eigenschaften

IUPAC Name |

3-amino-1-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c1-10-2-3(4(6)9-10)5(11)8-7/h2H,7H2,1H3,(H2,6,9)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJNTUHVCYAEWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30552628 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114936-29-7 | |

| Record name | 3-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30552628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.